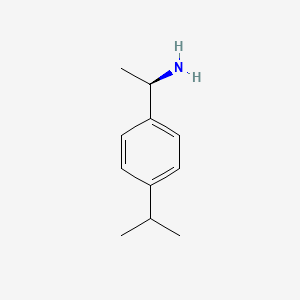

(R)-1-(4-Isopropylphenyl)ethanamine

Descripción

(R)-1-(4-Isopropylphenyl)ethanamine is a chiral amine with the molecular formula C₁₁H₁₇N (hydrochloride form: C₁₁H₁₇N·HCl, molar mass = 211.72 g/mol) . Its structure features an (R)-configured ethylamine backbone attached to a 4-isopropylphenyl group, making it a key intermediate in pharmaceutical synthesis, particularly for antifungal and anticancer agents . The compound is synthesized via enzyme-catalyzed kinetic resolution and amide hydrolysis, ensuring enantiomeric purity .

Propiedades

IUPAC Name |

(1R)-1-(4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAQMLODFYUKOM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reductive Amination: One common method for synthesizing ®-1-(4-Isopropylphenyl)ethanamine involves the reductive amination of 4-isopropylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the ®-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Isopropylphenyl)ethanamine typically involves large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-1-(4-Isopropylphenyl)ethanamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

Oxidation: Imines, oximes.

Reduction: Secondary amines, tertiary amines.

Substitution: Halogenated derivatives, alkylated derivatives.

Aplicaciones Científicas De Investigación

®-1-(4-Isopropylphenyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of ®-1-(4-Isopropylphenyl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural properties.

Comparación Con Compuestos Similares

Structural Analogs with Different Aromatic Substituents

Key Trends :

Halogen-Substituted Derivatives

Halogenation significantly impacts bioactivity:

- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (C4) :

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) :

Stereoisomeric Comparisons

Stereochemical Impact :

- The (R)-configuration is critical for binding to fungal lanosterol 14α-demethylase, a target in ergosterol biosynthesis .

Data Tables

Table 1: Physicochemical Properties

Table 2: Antifungal Activity (MIC in µg/mL)

| Compound | T. rubrum | T. mentagrophytes | C. neoformans |

|---|---|---|---|

| (R)-1-(4-Isopropylphenyl)ethanamine | 0.12 | 0.06 | 0.25 |

| (R)-3a | 0.03 | 0.03 | 0.06 |

| Butenafine (Control) | 0.015 | 0.015 | 0.03 |

Notes

Chiral Resolution : The (R)-enantiomer’s activity underscores the necessity of enantiopure synthesis methods (e.g., enzymatic resolution) .

Storage : Stable under inert conditions; hydrochloride salt recommended for long-term storage .

Actividad Biológica

(R)-1-(4-Isopropylphenyl)ethanamine, also known as (R)-1-(4-isopropylphenyl)ethylamine, is a chiral amine compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H17N

- Molecular Weight : 177.26 g/mol

- CAS Number : 856762-66-8

The compound features a phenyl ring substituted with an isopropyl group, which contributes to its unique biological properties.

The biological activity of (R)-1-(4-Isopropylphenyl)ethanamine is primarily attributed to its interactions with various receptors and enzymes in the body. It is hypothesized to act as a selective monoamine releaser, influencing neurotransmitter levels, particularly dopamine and norepinephrine. This action may have implications in mood regulation and cognitive functions.

1. Neuropharmacological Effects

Research indicates that (R)-1-(4-Isopropylphenyl)ethanamine may exhibit stimulant properties similar to other phenethylamines. It has been studied for its potential effects on:

- Mood Enhancement : Preliminary studies suggest it may improve mood by increasing dopamine levels in the brain.

- Cognitive Function : Potential cognitive-enhancing effects have been noted, warranting further investigation into its use in neurodegenerative conditions.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

3. Anticancer Activity

In vitro studies have explored the anticancer properties of (R)-1-(4-Isopropylphenyl)ethanamine. It has demonstrated:

- Inhibition of Tumor Cell Proliferation : Research indicates that the compound can reduce cell viability in specific cancer cell lines.

- Mechanism of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Su et al. (2022) | Investigated the effects on pancreatic cancer cells | Showed significant reduction in cell viability at concentrations above 10 µM |

| Wilson et al. (2019) | Explored antimicrobial effects | Demonstrated inhibition of E. coli growth at low concentrations |

| Kroon et al. (2023) | Assessed neuropharmacological impacts | Indicated potential for mood enhancement and cognitive improvement |

Future Directions

While initial findings regarding the biological activity of (R)-1-(4-Isopropylphenyl)ethanamine are promising, further research is essential to:

- Validate these findings through clinical trials.

- Explore its safety profile and potential side effects.

- Investigate its mechanisms of action in greater depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.